

analytical methods for 6,8-Dichloroimidazo[1,2-a]pyridine quantification

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Compound of Interest

Compound Name: 6,8-Dichloroimidazo[1,2-a]pyridine

Cat. No.: B1324943

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An overview of analytical methodologies for the quantification of **6,8-dichloroimidazo[1,2-a]pyridine** is detailed in the following application notes and protocols. These guidelines are intended for researchers, scientists, and professionals involved in drug development who require accurate and precise measurement of this compound. The methods described are based on common analytical techniques for similar small molecules and may require optimization for specific matrices.

Application Notes

Introduction

6,8-Dichloroimidazo[1,2-a]pyridine is a heterocyclic compound with a molecular weight of 187.03 g/mol .^{[1][2]} As a member of the imidazo[1,2-a]pyridine class, it serves as a crucial scaffold in medicinal chemistry due to the broad pharmacological activities of its derivatives, which include potential anticancer and kinase inhibitory effects.^[3] Accurate quantification of **6,8-dichloroimidazo[1,2-a]pyridine** is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control.

The analytical methods of choice for the quantification of pyridine and its derivatives are typically gas chromatography (GC) and high-performance liquid chromatography (HPLC).^[4] For enhanced sensitivity and selectivity, especially in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often employed.^{[5][6][7][8]}

Analytical Approaches

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for the routine analysis of **6,8-dichloroimidazo[1,2-a]pyridine** in relatively clean sample matrices.^[9] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).^{[8][10]} Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, particularly in complex biological fluids like plasma or tissue homogenates, LC-MS/MS is the preferred method.^{[5][9][11]} This technique combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. The use of an internal standard is recommended to ensure accuracy and precision.^[7] Sample preparation often involves protein precipitation or solid-phase extraction to remove interfering substances.^{[6][8]}

Experimental Protocols

Protocol 1: Quantification of **6,8-Dichloroimidazo[1,2-a]pyridine** by HPLC-UV

This protocol provides a general method for the quantification of **6,8-dichloroimidazo[1,2-a]pyridine** in a non-biological matrix.

1. Instrumentation and Reagents

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)

- Formic acid (analytical grade)
- **6,8-Dichloroimidazo[1,2-a]pyridine** reference standard

2. Preparation of Solutions

- Mobile Phase: Prepare a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **6,8-dichloroimidazo[1,2-a]pyridine** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

- Accurately weigh a known amount of the sample containing **6,8-dichloroimidazo[1,2-a]pyridine**.
- Dissolve the sample in a known volume of methanol.
- Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- UV Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (typically between 254 nm and 320 nm for similar compounds).
- Gradient Elution:

- 0-1 min: 10% B
- 1-10 min: 10% to 90% B
- 10-12 min: 90% B
- 12-13 min: 90% to 10% B
- 13-15 min: 10% B (re-equilibration)

5. Data Analysis

- Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
- Determine the concentration of **6,8-dichloroimidazo[1,2-a]pyridine** in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of 6,8-Dichloroimidazo[1,2-a]pyridine in Rat Plasma by LC-MS/MS

This protocol outlines a general method for the quantification of **6,8-dichloroimidazo[1,2-a]pyridine** in a biological matrix (rat plasma).

1. Instrumentation and Reagents

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)

- **6,8-Dichloroimidazo[1,2-a]pyridine** reference standard
- Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
- Rat plasma (blank)

2. Preparation of Solutions

- Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of **6,8-dichloroimidazo[1,2-a]pyridine** and the internal standard in methanol.
- Working Standard Solutions: Prepare calibration standards by spiking blank rat plasma with appropriate volumes of the **6,8-dichloroimidazo[1,2-a]pyridine** working solutions to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

- To 50 μ L of plasma sample (or standard), add 150 μ L of the internal standard working solution in acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions

- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C

- Gradient Elution:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5% to 95% B
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95% to 5% B
 - 4.1-5.0 min: 5% B (re-equilibration)
- Mass Spectrometry Parameters (to be optimized for the specific compound):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Ion Spray Voltage: 5000 V
 - Temperature: 350 °C
 - Multiple Reaction Monitoring (MRM) Transitions:
 - **6,8-Dichloroimidazo[1,2-a]pyridine**: Precursor ion (m/z) -> Product ion (m/z)
 - Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

5. Data Analysis

- Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
- Determine the concentration of **6,8-dichloroimidazo[1,2-a]pyridine** in the plasma samples from the calibration curve.

Data Presentation

The following tables can be used to summarize the quantitative data obtained from method validation and sample analysis.

Table 1: HPLC-UV Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linearity (r^2)	≥ 0.995	
Range ($\mu\text{g/mL}$)		
Precision (%RSD)		
- Intra-day	$\leq 2\%$	
- Inter-day	$\leq 2\%$	
Accuracy (% Recovery)	98.0% - 102.0%	
Limit of Detection (LOD) ($\mu\text{g/mL}$)		
Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)		

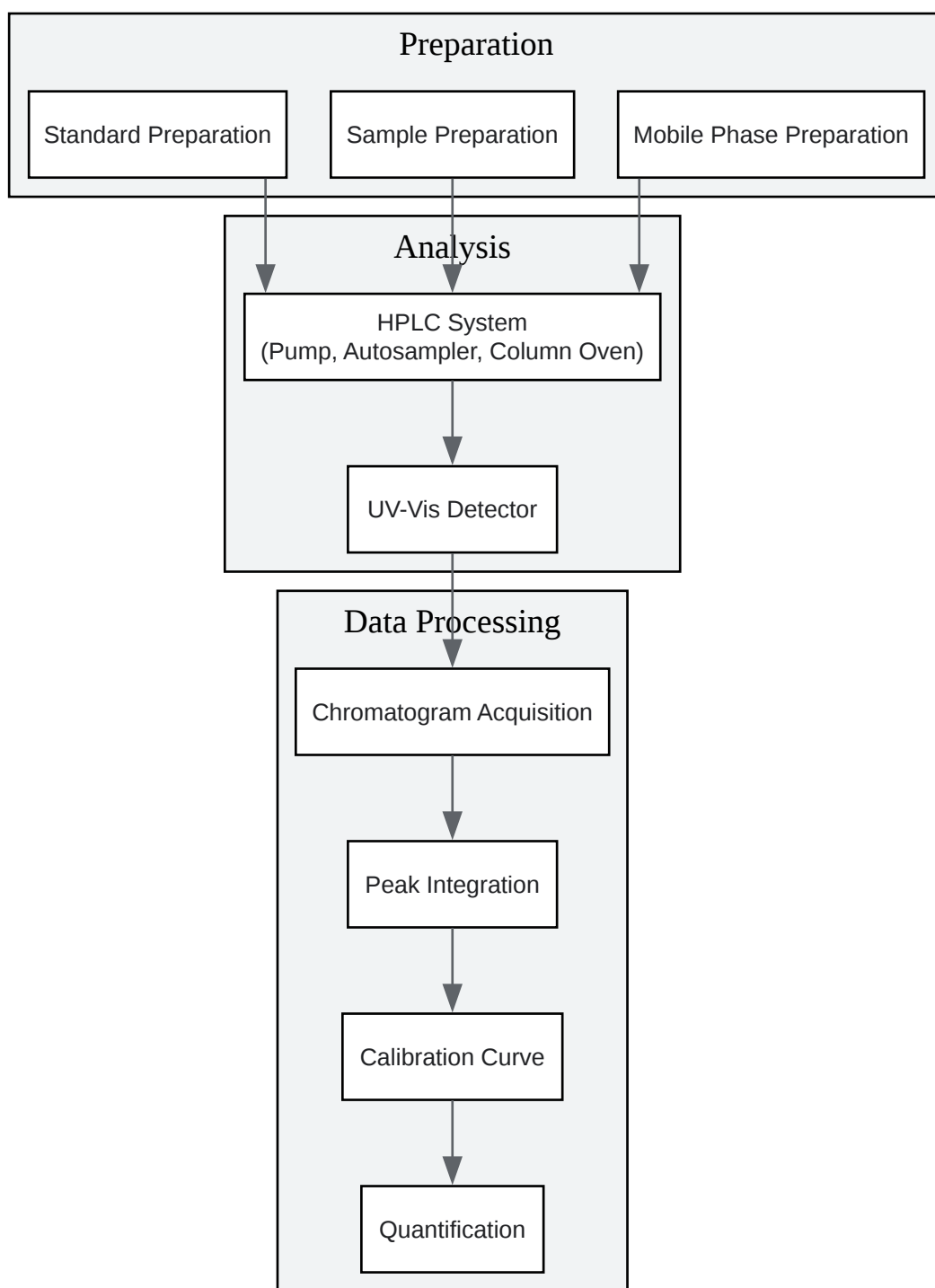
Table 2: LC-MS/MS Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linearity (r^2)	≥ 0.99	
Range (ng/mL)		
Precision (%RSD)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	
- Intra-day		
- Inter-day		
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	
Lower Limit of Quantitation (LLOQ) (ng/mL)		
Matrix Effect (%)		
Recovery (%)		

Table 3: Sample Quantification Results

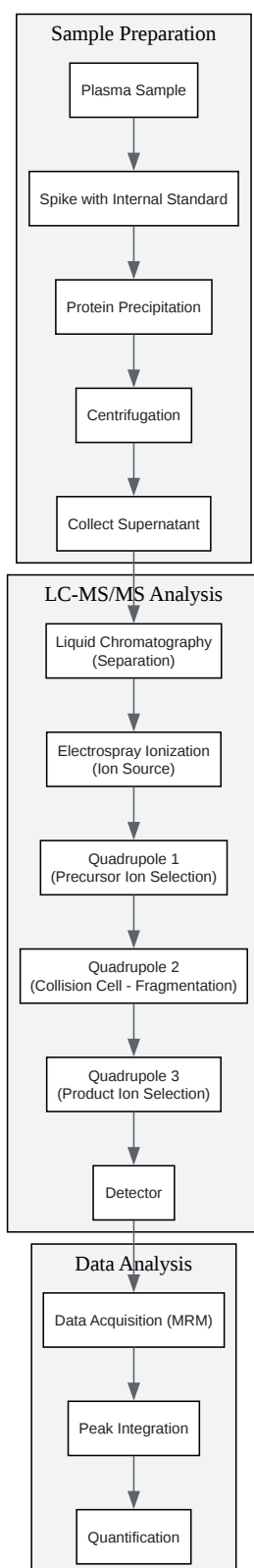
Sample ID	Analyte Peak Area	IS Peak Area	Area Ratio (Analyte/IS)	Concentration (ng/mL)
Blank				
LLOQ QC				
Low QC				
Mid QC				
High QC				
Sample 1				
Sample 2				
...				

Visualizations



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Caption: General experimental workflow for HPLC-UV analysis.



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Caption: Workflow for LC-MS/MS analysis in a biological matrix.

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